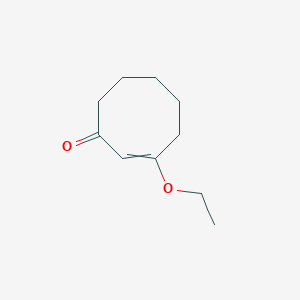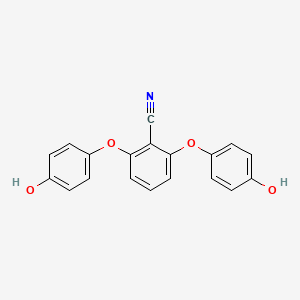
2-Hydroxyphenyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyphenyl diphenyl phosphate is an organophosphorus compound with the molecular formula C18H15OP. It is known for its applications in various chemical reactions and as a ligand in catalysis. This compound is often used in the preparation of hydroxy (phosphinoxy)biphenyls and in the copolymerization of ethylene with linear olefins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl diphenyl phosphate typically involves the reaction of diphenylphosphine with phenol derivatives. One common method is the Buchwald-Hartwig cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the C-P bond . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyphenyl diphenyl phosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to diphenylphosphine.
Substitution: It can participate in nucleophilic substitution reactions, especially at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane and ethanol are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are valuable intermediates in various chemical syntheses .
Applications De Recherche Scientifique
2-Hydroxyphenyl diphenyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in catalytic reactions, including Suzuki-Miyaura coupling and Heck reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxyphenyl diphenyl phosphate involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include transition metals like palladium and nickel, which are commonly used in cross-coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Another compound with two hydroxyphenyl groups, but linked by a methylene bridge.
Diphenylphosphine: A related compound with similar phosphorus chemistry but lacking the hydroxyphenyl group.
Uniqueness
2-Hydroxyphenyl diphenyl phosphate is unique due to its specific structure, which allows it to participate in a variety of catalytic reactions and form stable complexes with transition metals. This makes it a valuable compound in both academic research and industrial applications .
Propriétés
Numéro CAS |
102802-90-4 |
|---|---|
Formule moléculaire |
C18H15O5P |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(2-hydroxyphenyl) diphenyl phosphate |
InChI |
InChI=1S/C18H15O5P/c19-17-13-7-8-14-18(17)23-24(20,21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,19H |
Clé InChI |
SGXRTWRRYSEZLP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


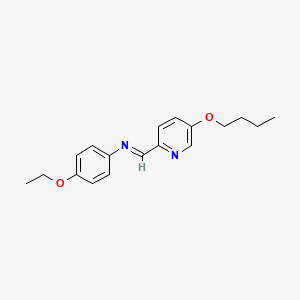
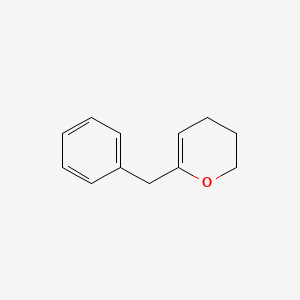
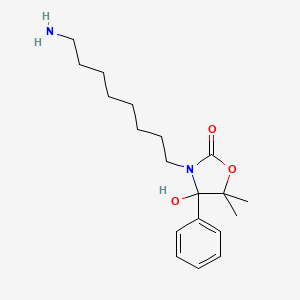
![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
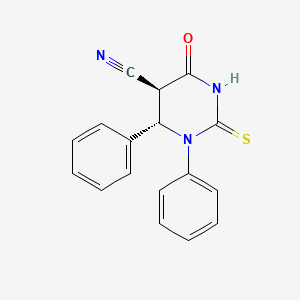
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)

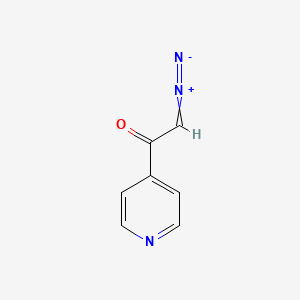
![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)

